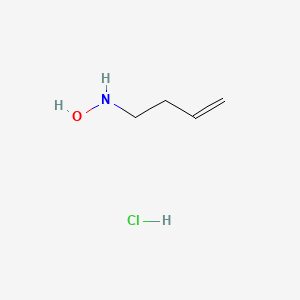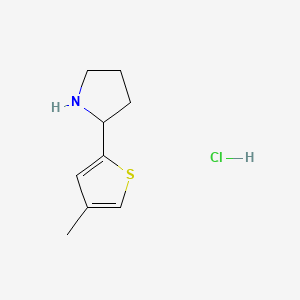
1,4-Oxazepane-6-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Oxazepane-6-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O3S It is a derivative of oxazepane, a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms
準備方法
The synthesis of 1,4-oxazepane-6-sulfonamide hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of amino alcohols with sulfonyl chlorides, followed by cyclization to form the oxazepane ring. The hydrochloride salt is then formed by treating the oxazepane derivative with hydrochloric acid.
Industrial production methods often involve the use of polymer-supported synthesis techniques to enhance yield and purity. For example, Fmoc-HSe(TBDMS)-OH immobilized on Wang resin can be reacted with nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. Cleavage from the polymer support using trifluroacetic acid leads to the formation of the desired oxazepane derivative .
化学反応の分析
1,4-Oxazepane-6-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,4-Oxazepane-6-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
作用機序
The mechanism of action of 1,4-oxazepane-6-sulfonamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthetase, an enzyme involved in folic acid synthesis in bacteria, leading to antibacterial effects .
類似化合物との比較
1,4-Oxazepane-6-sulfonamide hydrochloride can be compared with other similar compounds, such as:
1,4-Oxazepane hydrochloride: A simpler derivative without the sulfonamide group.
1,4-Oxazepane-5-carboxylic acids: Compounds with carboxylic acid groups instead of sulfonamide groups.
Sulfanilamide: A well-known sulfonamide antibiotic with a different heterocyclic structure .
The uniqueness of this compound lies in its specific combination of the oxazepane ring and the sulfonamide group, which imparts distinct chemical and biological properties.
特性
分子式 |
C5H13ClN2O3S |
|---|---|
分子量 |
216.69 g/mol |
IUPAC名 |
1,4-oxazepane-6-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O3S.ClH/c6-11(8,9)5-3-7-1-2-10-4-5;/h5,7H,1-4H2,(H2,6,8,9);1H |
InChIキー |
NUCGWEDORFSTFV-UHFFFAOYSA-N |
正規SMILES |
C1COCC(CN1)S(=O)(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13486949.png)
![2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13486951.png)

![4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13486963.png)







